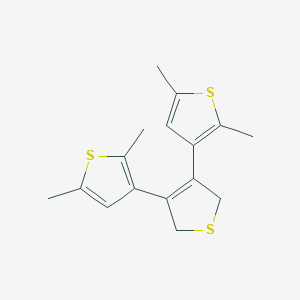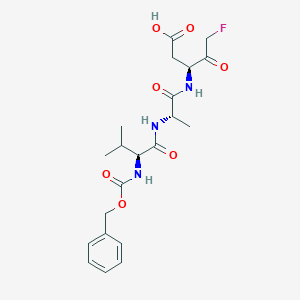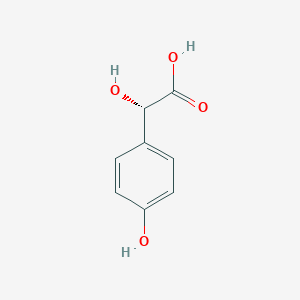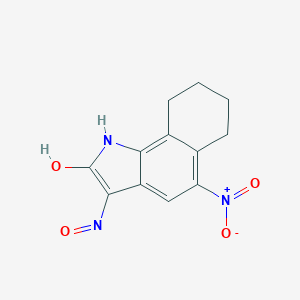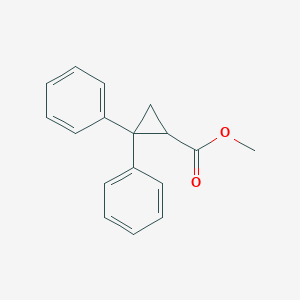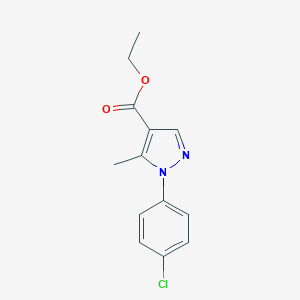
ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
This compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the ethyl carboxylate group and the 4-chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a pyrazole ring substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its structure and the conditions under which it is reacted. For instance, a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was found to react with different hydrazines to form a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ethyl carboxylate group could make it polar and potentially soluble in polar solvents. The chlorophenyl group could contribute to its stability and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is synthesized from ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to structural stability (D. Achutha et al., 2017).
- Molecular Structure and Stability : The molecular structure is stabilized by π-π interactions, and its detailed structure has been confirmed by 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies (D. Achutha et al., 2017).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial activities, contributing to its pharmacological importance (D. Achutha et al., 2017).
- Anticancer Potential : Related derivatives have shown higher anticancer activity than the reference drug, doxorubicin, in some studies, indicating potential use in cancer treatment (H. Hafez et al., 2016).
Chemical Properties and Synthesis Variants
- Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, synthesized under ultrasound irradiation, show high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).
- Synthesis of Condensed Pyrazoles : The compound has been used as a precursor in Sonogashira-type cross-coupling reactions with alkynes to obtain condensed pyrazoles (Eglė Arbačiauskienė et al., 2011).
Biochemical Studies and Applications
- Antioxidant Activity : A derivative of the compound exhibited good antimicrobial and antioxidant activity, which was evaluated by various assays (K. Umesha et al., 2009).
- Structural Investigations : The structural, spectral, and theoretical investigations of related pyrazole derivatives have provided insights into their biochemical properties (S. Viveka et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRLBGSTYHJMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



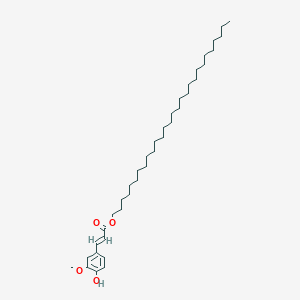
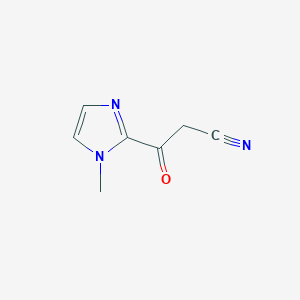
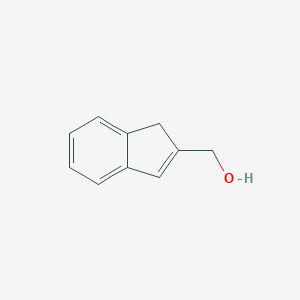
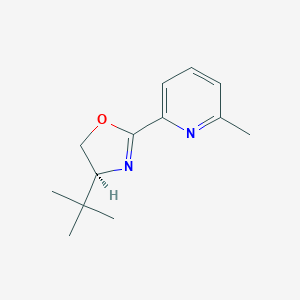
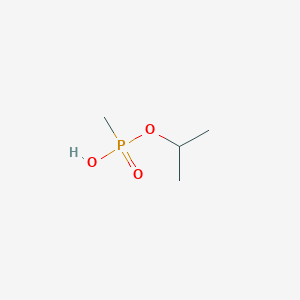
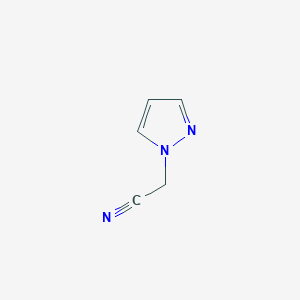
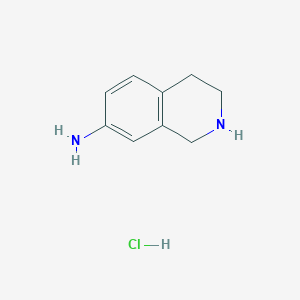
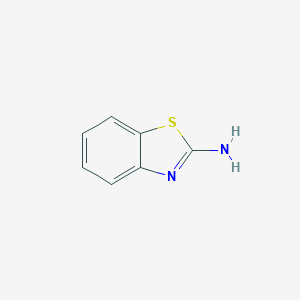
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
